molecular formula C16H22N2OS B4199309 N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide

N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide

Cat. No. B4199309
M. Wt: 290.4 g/mol
InChI Key: FCKGXNSHPSQWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide, also known as CX-5461, is a small molecule that has gained attention in recent years due to its potential as a cancer therapeutic agent. It was initially developed as an inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA genes. However, it has been found to have broader effects on cancer cells, including inducing DNA damage and cell cycle arrest. In

Mechanism of Action

N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA genes. This leads to a reduction in ribosome biogenesis and protein synthesis, which can have a profound effect on cancer cells that are highly dependent on these processes. In addition, this compound has been found to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on cancer cells. In addition to its effects on RNA polymerase I and protein synthesis, this compound has been found to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. It has also been found to be effective against cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide is its specificity for cancer cells, which allows for targeted treatment with minimal side effects. However, there are also limitations to its use in lab experiments. This compound has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in vitro. In addition, it has been found to be toxic to normal cells at high concentrations, which can make it difficult to use in vivo.

Future Directions

There are a number of future directions for research on N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide. One area of focus is the development of more stable analogs with longer half-lives and improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further studies to explore the potential of this compound as a combination therapy with other cancer drugs.

Scientific Research Applications

N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide has been the subject of numerous scientific studies in recent years, with a particular focus on its potential as a cancer therapeutic agent. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition to its effects on RNA polymerase I, this compound has also been found to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.

properties

IUPAC Name

N-cyclohexyl-2-(2-phenylethylamino)-2-sulfanylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-15(18-14-9-5-2-6-10-14)16(20)17-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGXNSHPSQWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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